N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide
Description
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide is a synthetic benzamide derivative featuring a chromen-4-one core substituted with a 4-ethoxyphenyl group at position 2 and a 3,4-dimethoxybenzamide moiety at position 6. The chromen-4-one scaffold is known for its bioactivity in medicinal chemistry, particularly in enzyme inhibition and antiviral applications . The ethoxy and methoxy substituents likely modulate electronic and steric properties, influencing binding interactions with biological targets.
Properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-4-32-19-9-5-16(6-10-19)24-15-21(28)20-14-18(8-12-22(20)33-24)27-26(29)17-7-11-23(30-2)25(13-17)31-3/h5-15H,4H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBOSNAMQMUGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of chromenone derivatives, characterized by a chromenone core structure with various substituents that influence its biological activity. The molecular formula is with a molecular weight of 420.46 g/mol. Its structure can be represented as follows:
Anticancer Properties
Research has indicated that chromenone derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Table 1: Comparison of Anticancer Activities of Chromenone Derivatives
| Compound Name | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Chromenone A | Caspase activation | Breast | |
| Chromenone B | Bcl-2 modulation | Lung | |
| N-[2-(4-Ethoxyphenyl)-...] | Unknown | Unknown |
Antioxidant Activity
The antioxidant potential of this compound is also noteworthy. Studies have demonstrated that similar compounds can scavenge free radicals and reduce oxidative stress in vitro. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized to interact with several molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could act on various receptors influencing cell signaling pathways related to apoptosis and proliferation.
- Influence on Gene Expression : By modulating transcription factors, it may alter the expression of genes associated with oxidative stress and apoptosis.
Study on Anticancer Effects
A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis revealed an increase in the proportion of cells in the sub-G1 phase, indicating apoptotic cell death.
Study on Antioxidant Activity
Another study evaluated the antioxidant activity using DPPH radical scavenging assays. The compound exhibited a high scavenging activity comparable to standard antioxidants such as ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress-related damage .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Features and Substituent Effects
The compound’s uniqueness lies in its substituent arrangement:
- Chromen-4-one core: Shared with bioactive flavonoids and synthetic analogs, this scaffold contributes to π-π stacking and hydrogen-bonding interactions.
- 4-Ethoxyphenyl group : Unlike methoxy or chloro substituents in analogs, the ethoxy group offers increased hydrophobicity and steric bulk.
- 3,4-Dimethoxybenzamide : This moiety contrasts with 2,6-dimethoxy or dichlorophenyl groups in related compounds, altering electronic density and binding orientation.
Comparison with High-Affinity Analogs
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide ():
- Binding Affinity : Demonstrated the highest binding affinity (-6.7 kcal/mol) against the cysteine protease of the monkeypox virus (MPXV) in molecular docking studies .
- Key Differences : The allylcarbamoyl and chloro substituents enhance polar interactions compared to the ethoxyphenyl group in the target compound.
N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide ():
- Structural Variance : Features a 3,4-dimethoxyphenyl group at position 2 and 2,6-dimethoxybenzamide at position 6. The ortho-methoxy groups may restrict rotational freedom, reducing binding adaptability compared to the target compound’s para-substituted ethoxy group.
- N-(3,4-dichlorophenyl) propanamide (Propanil) : A herbicide with dichlorophenyl substituents that enhance electrophilicity for target-site reactivity.
- N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) : A cellulose inhibitor with a bulky isoxazolyl group, highlighting how steric hindrance can dictate selectivity.
Data Tables: Binding Affinities and Structural Comparisons
Research Findings and Implications
- Computational Insights : Molecular docking studies () emphasize the role of substituents in binding affinity. The target compound’s ethoxy group may reduce polar interactions compared to chloro or allylcarbamoyl groups but could improve metabolic stability .
- Substituent Positioning : Para-substituted ethoxy or methoxy groups (as in the target compound) generally enhance membrane permeability compared to ortho-substituted analogs (e.g., ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
